molecular formula C3HCl2N3 B3318374 3,6-Dichloro-1,2,4-triazine CAS No. 99584-48-2

3,6-Dichloro-1,2,4-triazine

Cat. No. B3318374
CAS RN: 99584-48-2
M. Wt: 149.96 g/mol
InChI Key: DHFJTUKAWMNXNY-UHFFFAOYSA-N
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Description

3,6-Dichloro-1,2,4-triazine is a chemical compound with the molecular formula C3HCl2N3 . It is a derivative of 1,3,5-triazine, which is a class of heterocyclic compounds . These compounds exhibit various biological activities such as antimicrobial, anti-cancer, and anti-viral activities .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often starts from readily available 2,4,6-trichloro-1,3,5-triazine . The chlorine atoms are displaced sequentially by aryloxy, arylamino, or arylthio moieties to enable access to molecules with three different substituents .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-1,2,4-triazine is characterized by the presence of two chlorine atoms and three nitrogen atoms in the 1,3,5-triazine nucleus . The structure of this compound can be analyzed using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 3,6-Dichloro-1,2,4-triazine are complex and can involve multiple steps . For instance, one study outlines a one-pot protocol for swift functionalization of the 1,3,5-triazine core without the need for isolating intermediates .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Heterocyclic Systems : 3,6-Dichloro-5-(2-pyrrolidin-1-ylcyclohept-l-enyl)-1,2,4-triazine undergoes a thermal intramolecular rearrangement to form a new heterocyclic system, 1H-pyrrolo[2,3-e]-1,2,4-triazine, as confirmed by X-ray crystal structure determination (Wells, Sheldrake, Lantos, & Eggleston, 1991).

  • Synthetic Applications : A method for preparing 3,3'-dichloro-5,5'-l,2,4-triazine and its application in the synthesis of bi-l,2,4-triazines demonstrates the versatility of 3,6-Dichloro-1,2,4-triazine derivatives in chemical synthesis (Wolińska, 2009).

Chemical Reactivity and Properties

  • Hydrolysis Studies : The hydrolysis of2-substituted 4,6-dichloro-1,3,5-triazines, including derivatives of 3,6-Dichloro-1,2,4-triazine, has been studied, providing insights into the reaction kinetics and structural influence on these processes (Koopman, 2010).

Biological and Medicinal Applications

  • Microbial Activity : Derivatives of 3,6-Dichloro-1,2,4-triazine, such as 2(4-chloro phenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines, have been screened for microbial activity against various bacteria, showcasing potential pharmaceutical applications (Chaudhari, Patel, & Hathi, 2007).

Applications in Material Science

  • Nanoporous Organic Polymers : The fabrication of nanoporous organic polymers using 1,3,5-triazine units, including 2,4,6-trichloro-1,3,5-triazine derivatives, has demonstrated significant hydrogen adsorption capacity and carbon dioxide uptake, indicating their potential in gas adsorption and separation technologies (Xiong et al., 2014).

Chemical Synthesis and Catalysis

  • Hypervalent Iodine(III) Reagent : The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a recyclable nonpolymeric analogue of (dichloroiodo)benzene using 2,4,6-trichloro-1,3,5-triazine, has applications in chlorination and oxidation reactions, illustrating the role of triazine derivatives in synthetic chemistry (Thorat, Bhong, & Karade, 2013).

Advancements in Organic Chemistry

  • Divergent Synthesis of Triazines : A method for the synthesis of 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines via a rhodium-catalyzed process opens new avenues for creating diverse triazine-based compounds, further expanding the utility of 3,6-Dichloro-1,2,4-triazine in organic synthesis (Meng et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 1,2,4-Triazine,3,6-dichloro-, suggests that it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and ensure adequate ventilation .

Future Directions

Triazine derivatives, including 3,6-Dichloro-1,2,4-triazine, have shown promising potential in various fields. For instance, 5-diisopropylamino- and 2,6-dimethylpiperidino-1,2,4-triazines were selected as promising new herbicides, and extensive field trials are in progress . Additionally, triazine and tetrazine molecules are being explored for their potential applications in chemical biology .

properties

IUPAC Name

3,6-dichloro-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3/c4-2-1-6-3(5)8-7-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFJTUKAWMNXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-1,2,4-triazine

CAS RN

99584-48-2
Record name 1,2,4-Triazine, 3,6-dichloro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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